molecular formula C14H11N3O2S B6278604 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one CAS No. 337484-12-5

3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one

Cat. No. B6278604
CAS RN: 337484-12-5
M. Wt: 285.3
InChI Key:
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Description

3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one, also known as 3-APA, is a unique chemical compound with a wide range of applications in the field of scientific research. It is a derivative of the naturally occurring chemical thiadiazole and is a member of the chromen-2-one family. 3-APA is a colorless, crystalline solid with a melting point of 139-140°C and is soluble in water. It is used in the synthesis of various compounds and is also used in the research of various biochemical and physiological effects.

Scientific Research Applications

3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is used in various scientific research applications. It is used in the synthesis of various compounds, such as thiadiazole derivatives, chromen-2-ones, and thiazoles. It is also used in the research of various biochemical and physiological effects, such as its effects on the immune system and its potential anti-tumor activity. Additionally, 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is used in the research of various metabolic pathways and its potential use in drug delivery systems.

Mechanism of Action

The exact mechanism of action of 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is not yet fully understood. However, it is believed that 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one can interact with various receptors, enzymes, and other proteins in the body. It is believed that 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one can bind to various receptors and enzymes, which can then lead to various biochemical and physiological effects. Additionally, 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is believed to be able to modulate the activity of various enzymes, which can then lead to various metabolic effects.
Biochemical and Physiological Effects
3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has been shown to have various biochemical and physiological effects in the body. It has been shown to modulate the activity of various enzymes and receptors, which can lead to various metabolic effects. Additionally, 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has been shown to have anti-tumor activity, as well as potential immunomodulatory effects. It has also been shown to have potential anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The use of 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain compound, which makes it ideal for use in research. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, there are some limitations to the use of 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one in laboratory experiments. For example, it is not a very soluble compound, which can make it difficult to use in certain experiments. Additionally, its low melting point can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one. One potential direction is to further investigate its potential anti-tumor activity. Additionally, further research could be done to investigate its potential immunomodulatory effects. Furthermore, further research could be done to investigate its potential anti-inflammatory and antioxidant effects. Additionally, further research could be done to investigate its potential use in drug delivery systems. Finally, further research could be done to investigate its potential use in the synthesis of various compounds.

Synthesis Methods

3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one can be synthesized using a variety of methods. One of the most common methods is the condensation of 2-amino-5-chlorothiophene with prop-2-en-1-ol in the presence of a base catalyst. This reaction produces 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one in a yield of up to 75%. Another method involves the reaction of 2-amino-5-chlorothiophene with prop-2-en-1-yl bromide in the presence of a base catalyst. This reaction produces 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one in a yield of up to 80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one' involves the reaction of 2H-chromen-2-one with prop-2-en-1-ylamine and 2-amino-1,3,4-thiadiazole in the presence of a suitable catalyst and solvent.", "Starting Materials": [ "2H-chromen-2-one", "prop-2-en-1-ylamine", "2-amino-1,3,4-thiadiazole", "catalyst", "solvent" ], "Reaction": [ "Step 1: Dissolve 2H-chromen-2-one in the solvent and add the catalyst.", "Step 2: Add prop-2-en-1-ylamine to the reaction mixture and stir for a few minutes.", "Step 3: Add 2-amino-1,3,4-thiadiazole to the reaction mixture and stir for a few hours.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS RN

337484-12-5

Product Name

3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one

Molecular Formula

C14H11N3O2S

Molecular Weight

285.3

Purity

95

Origin of Product

United States

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